molecular formula C2HBr2F B1627068 1,1-Dibromo-2-fluoroethylene CAS No. 358-96-3

1,1-Dibromo-2-fluoroethylene

Cat. No.: B1627068
CAS No.: 358-96-3
M. Wt: 203.84 g/mol
InChI Key: ODGLWGRDIBCXGD-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-fluoroethylene is an organic fluorinated compound with the molecular formula C2HBr2F. It belongs to the family of haloolefins, which are widely used in various fields of research and industry. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to an ethene backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1,1-Dibromo-2-fluoroethylene can be achieved through several methods. One common approach involves the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane using an aqueous solution of potassium hydroxide. This reaction is carried out under controlled conditions with simultaneous distillation of the formed product .

Chemical Reactions Analysis

1,1-Dibromo-2-fluoroethylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted fluoroethenes.

    Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dibromoalkanes and other derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form fluoroalkynes and other unsaturated compounds.

Common reagents used in these reactions include potassium hydroxide, hydrogen halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibromo-2-fluoroethylene has several applications in scientific research:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

    Chemical Research: Researchers utilize this compound in studies related to reaction mechanisms, catalysis, and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-fluoroethylene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

1,1-Dibromo-2-fluoroethylene can be compared with other similar compounds, such as:

    1,1-Dibromo-2,2-difluoroethene: This compound has an additional fluorine atom, which alters its reactivity and applications.

    1,1-Dibromo-2-chloroethene: The presence of a chlorine atom instead of fluorine changes the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which provides distinct reactivity patterns and applications in various fields.

Properties

IUPAC Name

1,1-dibromo-2-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2F/c3-2(4)1-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLWGRDIBCXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577372
Record name 1,1-Dibromo-2-fluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-96-3
Record name 1,1-Dibromo-2-fluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-2-fluoroethylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromo-2-fluoroethylene

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